N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide
Description
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure that includes an azetidine ring, a piperidine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S/c1-3-21(19,20)16-7-10(8-16)6-14-12(18)13(2)5-4-11(17)15-9-13/h10H,3-9H2,1-2H3,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUABLQFDZMZSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)CNC(=O)C2(CCC(=O)NC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.
Introduction of the Sulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation of the azetidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diketone. This step may require acidic or basic conditions depending on the specific reagents used.
Coupling of the Azetidine and Piperidine Rings: The final step involves coupling the azetidine and piperidine rings through a nucleophilic substitution reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted sulfonamides or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: It may serve as a probe to study biological pathways involving sulfonyl-containing compounds.
Chemical Research: The compound can be used to explore new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism by which N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The sulfonyl group may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide
- N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide
Uniqueness
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide is unique due to the presence of both an azetidine and a piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds. The specific arrangement of these rings and the sulfonyl group can influence the compound’s reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
